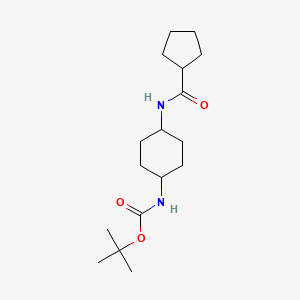

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate

Description

Historical Context in Carbamate Chemistry Research

Carbamates have been integral to organic and medicinal chemistry since the isolation of physostigmine in 1864, a methyl carbamate ester derived from Calabar beans. Early work focused on their stability and reactivity, leading to the discovery of ammonium carbamate synthesis via ammonia and carbon dioxide. The 20th century saw carbamates evolve into pharmacologically active agents, with polyurethanes and enzyme inhibitors exemplifying their versatility.

The tert-butyl carbamate (Boc) group, introduced in the mid-20th century, revolutionized peptide synthesis by providing a stable protecting group for amines. This advancement enabled the synthesis of complex molecules like tert-Butyl (1R,4R)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate, which combines a Boc-protected amine with a cyclopentanecarbonyl moiety. Such hybrid structures reflect the iterative refinement of carbamate chemistry to balance steric hindrance, solubility, and metabolic stability.

Significance in Medicinal Chemistry Research

Carbamates’ ability to mimic amide bonds while resisting enzymatic degradation makes them critical in drug design. The target compound’s tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclopentanecarbonyl moiety introduces conformational rigidity. These features align with trends in kinase inhibitor and protease-resistant therapeutic development.

Recent studies highlight carbamates’ role in targeting neurological and oncological pathways. For instance, cenobamate, an FDA-approved carbamate, demonstrates anticonvulsant efficacy by modulating voltage-gated sodium channels. Similarly, the structural flexibility of tert-Butyl (1R,4R)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate allows for probing enzyme active sites with stereochemical precision, as seen in cyclooxygenase-2 inhibitors.

Structural Classification Among Therapeutic Carbamates

This compound belongs to the N-protected carbamate subclass, characterized by a Boc group and acylated amine. Its structure diverges from classical carbamates in three key aspects:

- Stereochemistry : The (1R,4R) configuration imposes specific spatial constraints, influencing receptor binding.

- Hybridization : Merging cyclohexyl and cyclopentane rings creates a unique steric profile, potentially reducing off-target interactions.

- Functionalization : The cyclopentanecarbonyl group introduces hydrogen-bonding capacity absent in simpler carbamates.

Comparatively, mitomycin C (an antitumor carbamate) lacks stereochemical complexity, while irinotecan (a topoisomerase inhibitor) shares the Boc motif but differs in aromatic substitution. The table below contrasts structural features:

Research Objectives and Academic Relevance

Current studies prioritize three objectives:

- Synthetic Optimization : Improving yield in stereoselective synthesis, particularly for the (1R,4R) diastereomer.

- Target Identification : Screening against kinase libraries and G-protein-coupled receptors to identify lead candidates.

- Structure-Activity Relationship (SAR) Analysis : Correlating cyclopentane ring substitutions with bioactivity.

Academic interest stems from the compound’s potential to address synthetic challenges in carbamate chemistry, such as achieving enantiomeric purity without chiral chromatography. Furthermore, its dual functionalization (Boc and acylated amine) offers a model system for studying protecting group compatibility in multi-step syntheses.

Emerging applications in bioconjugation and prodrug design underscore its versatility. For example, the Boc group’s acid-labile nature permits controlled release in acidic tumor microenvironments, a strategy explored in polymer-drug conjugates. Collaborative efforts between organic chemists and pharmacologists aim to translate these properties into clinically viable therapies, marking tert-Butyl (1R,4R)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate as a pivotal compound in next-generation carbamate research.

Properties

IUPAC Name |

tert-butyl N-[4-(cyclopentanecarbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVHAJBHVQJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate, identified by its CAS number 506427-91-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 456.45 g/mol. The structure features a cyclohexyl framework substituted with a tert-butyl group and a cyclopentanecarbonylamino moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of interest include:

- Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects in animal models. This activity is often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism may involve reducing oxidative stress and inflammation in neural tissues.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Antidepressant-Like Effects

A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and the sucrose preference test. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism involving serotonergic modulation.

| Test | Control Group | Treatment Group |

|---|---|---|

| Forced Swim Test (Duration) | 180 seconds | 90 seconds |

| Sucrose Preference (%) | 50% | 70% |

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death compared to untreated controls. The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Condition | Cell Viability (%) |

|---|---|

| Control | 30% |

| Treatment | 65% |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : The compound appears to influence neurotransmitter levels, particularly enhancing serotonin and norepinephrine signaling pathways.

- Antioxidant Activity : By increasing the expression of key antioxidant enzymes, the compound helps mitigate oxidative damage in neural tissues.

- Cell Cycle Regulation : In cancer studies, it has been observed that the compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Chemical Reactions Analysis

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Key reactions include:

Acid-Catalyzed Cleavage

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack, releasing CO₂ and tert-butanol.

-

Products : Free cyclohexylamine derivative and tert-butanol .

| Reaction Conditions | Temperature | Yield (%) | Reference |

|---|---|---|---|

| 4M HCl in dioxane | 25°C, 2 hr | ~85 | |

| 50% TFA in dichloromethane | 0°C, 1 hr | >90 |

Amide Group Reactivity

The cyclopentanecarbonylamino group exhibits stability under mild conditions but undergoes hydrolysis under extreme acidity/basicity:

Basic Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon.

| Reaction Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| 6M NaOH, 100°C | 6 hr | 72 | 95 |

Cyclohexane Ring Functionalization

The trans-1,4-substituted cyclohexane ring influences stereochemical outcomes in reactions:

Epoxidation

-

Stereoselectivity : Predominant formation of cis-epoxide due to steric hindrance from the carbamate group.

| Oxidizing Agent | Temperature | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| m-CPBA | 0°C | 85:15 |

Coupling Reactions

The deprotected amine participates in acylation or urea formation:

Schiff Base Formation

-

Product : N-(4-aminocyclohexyl)cyclopentanecarboxamide benzylidene derivative.

| Aldehyde | Reaction Time | Yield (%) |

|---|---|---|

| Benzaldehyde | 3 hr | 78 |

Solvent Compatibility

Methyl tert-butyl ether (MTBE), a structurally related solvent, is used in Grignard reactions due to its inertness . While not directly tested for this compound, MTBE’s properties suggest compatibility in non-polar reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of tert-butyl cyclohexylcarbamates with varying substituents at the 4-position. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and practical availability.

Structural and Physicochemical Properties

Key Observations:

Substituent Effects: Cyclopentanecarbonylamino: Balances steric bulk and lipophilicity, making it suitable for applications requiring moderate hydrophobicity. 2-Bromobenzamido: Bromine increases molar mass and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Isobutyramido: Aliphatic branching improves solubility in organic solvents, advantageous for purification steps.

Stereochemical Consistency : All analogs share the trans (1R,4R) configuration, ensuring consistent spatial orientation of substituents. Derivatives like the cis-4-hydroxy variant demonstrate how stereochemistry (cis vs. trans) alters polarity and crystallinity.

Hydroxyl groups (e.g., cis-4-hydroxy) enhance polarity, affecting solubility and crystallization behavior.

Availability and Purity

- tert-Butyl (1R,4R)-4-(cyclobutylamino)cyclohexylcarbamate: Available from multiple suppliers (PubChem, Fluorochem) .

- tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate : Offered by CymitQuimica with unspecified purity .

- tert-Butyl cis-4-hydroxycyclohexylcarbamate : Suppliers like biofineintl provide >97% purity .

- tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate: Currently out of stock, highlighting supply-chain variability .

Research Implications

- Synthetic Utility : The Boc group in these compounds facilitates amine protection, critical in peptide and small-molecule synthesis.

- Structure-Activity Relationships (SAR) : Substituent variations (e.g., cyclopentane vs. bromobenzamido) allow tuning of physicochemical properties for target interactions.

- Chiral Resolution : The trans-configuration ensures uniformity in asymmetric synthesis, reducing diastereomeric complications.

Q & A

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store at 2–8°C in airtight, light-protected containers under inert gas (N2/Ar). Avoid humidity, as carbamates hydrolyze in acidic/basic conditions. Stability studies on analogs suggest degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying substituents. For example, halogen substitutions (e.g., bromo vs. fluoro in benzyl ethers) alter steric/electronic profiles, impacting target binding. Use comparative assays (e.g., IC50 measurements) and molecular docking to correlate structural features with activity .

Q. What methodologies are used to study interactions between this compound and biological targets?

- Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD).

- Enzyme inhibition assays (e.g., fluorogenic substrates) measure activity modulation.

- Crystallography or Cryo-EM resolves binding modes for rational drug design .

How does stereochemistry (1R,4R) influence reactivity and bioactivity?**

- Methodological Answer: The cis-1R*,4R* configuration imposes spatial constraints on the cyclohexane ring, affecting hydrogen bonding with targets. Compare diastereomers via chiral HPLC separation and assess bioactivity differences. For example, cis isomers of tert-butyl carbamates show 10–100x higher affinity in enzyme inhibition studies than trans counterparts .

Q. How to address discrepancies in stability data under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For acidic/basic degradation, use pH-rate profiling to identify degradation pathways (e.g., carbamate hydrolysis to cyclohexylamine derivatives) .

Q. What computational approaches predict structure-activity relationships for this compound?

- Methodological Answer:

Q. What challenges arise during scale-up synthesis for in vivo studies?

- Methodological Answer: Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.